N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a methyl group, an ethoxy group, and a nitro group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of aryl boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: N-(4-methoxy-3-methylphenyl)-4-ethoxy-3-nitrobenzamide.
Reduction: N-(4-bromo-3-methylphenyl)-4-ethoxy-3-aminobenzamide.
Oxidation: N-(4-bromo-3-carboxyphenyl)-4-ethoxy-3-nitrobenzamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial agent against drug-resistant bacteria.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide varies depending on its application. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . In the context of its anticonvulsant properties, the compound may modulate neurotransmitter receptors or ion channels in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Shares the bromine and methyl groups but differs in the core structure and functional groups.
N-(4-bromo-3-methylphenyl)semicarbazone: Similar in having the bromine and methyl groups but contains a semicarbazone moiety instead of a benzamide.
Uniqueness
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-4-11(9-14(15)19(21)22)16(20)18-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIKTLZGGGIQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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